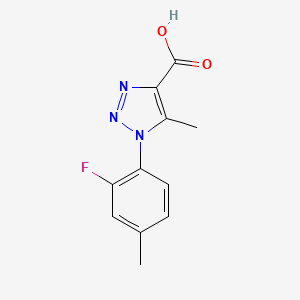
3-Cyclopentyl-3-oxo-2-phenylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-3-oxo-2-phenylpropanenitrile: is an organic compound with the molecular formula C₁₄H₁₅NO It is characterized by a cyclopentyl group, a phenyl group, and a nitrile group attached to a central carbonyl carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Cyclopentyl-3-oxo-2-phenylpropanenitrile typically begins with cyclopentanone and benzyl cyanide.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Cyclopentyl-3-oxo-2-phenylpropanenitrile can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted nitriles or amides.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: Utilized in the development of novel materials with specific properties.
Agrochemicals: Explored for its potential use in the synthesis of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 3-Cyclopentyl-3-oxo-2-phenylpropanenitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile, participating in various biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, influencing their function and activity.
Comparación Con Compuestos Similares
- 3-Cyclopentyl-3-oxopropanenitrile
- 2-Phenylpropanenitrile
- Cyclopentylphenylmethanone
Comparison:
- 3-Cyclopentyl-3-oxo-2-phenylpropanenitrile is unique due to the presence of both a cyclopentyl and a phenyl group, which imparts distinct chemical properties.
- 3-Cyclopentyl-3-oxopropanenitrile lacks the phenyl group, resulting in different reactivity and applications.
- 2-Phenylpropanenitrile lacks the cyclopentyl group, affecting its steric and electronic properties.
- Cyclopentylphenylmethanone has a similar structure but lacks the nitrile group, leading to different chemical behavior.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
3-cyclopentyl-3-oxo-2-phenylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-13(11-6-2-1-3-7-11)14(16)12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZKPNSNJYJYRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C(C#N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373450.png)











![2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile](/img/structure/B1373471.png)
